N-[Bis(dimethylamino)methylidene]octanamide
Description
N-[Bis(dimethylamino)methylidene]octanamide is a chemical compound with the molecular formula C13H27N3O and a molecular weight of 241.373 g/mol It is known for its unique structure, which includes a bis(dimethylamino)methylidene group attached to an octanamide backbone
Properties
CAS No. |
63493-49-2 |
|---|---|
Molecular Formula |
C13H27N3O |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
N-[bis(dimethylamino)methylidene]octanamide |
InChI |
InChI=1S/C13H27N3O/c1-6-7-8-9-10-11-12(17)14-13(15(2)3)16(4)5/h6-11H2,1-5H3 |
InChI Key |
FJRIOQAFVHQYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N=C(N(C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[Bis(dimethylamino)methylidene]octanamide can be synthesized through the reaction of octanoyl chloride with tetramethylguanidine . The reaction typically involves the following steps:
Preparation of Octanoyl Chloride: Octanoic acid is treated with thionyl chloride to produce octanoyl chloride.
Reaction with Tetramethylguanidine: Octanoyl chloride is then reacted with tetramethylguanidine under controlled conditions to yield N-[Bis(dimethylamino)methylidene]octanamide.
Industrial Production Methods
While specific industrial production methods for N-[Bis(dimethylamino)methylidene]octanamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(dimethylamino)methylidene]octanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bis(dimethylamino)methylidene group.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions, resulting in the formation of unsaturated derivatives.
Common Reagents and Conditions
Common reagents used in reactions with N-[Bis(dimethylamino)methylidene]octanamide include acids, bases, and electrophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from reactions involving N-[Bis(dimethylamino)methylidene]octanamide depend on the specific reaction conditions and reagents used. These products can include various substituted amides, unsaturated compounds, and heterocyclic derivatives .
Scientific Research Applications
N-[Bis(dimethylamino)methylidene]octanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[Bis(dimethylamino)methylidene]octanamide involves its interaction with molecular targets through its reactive functional groups. The bis(dimethylamino)methylidene group can participate in various chemical interactions, leading to the modulation of biological pathways and molecular targets. The specific pathways and targets depend on the context of its application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[Bis(dimethylamino)methylidene]octanamide include other N,N-dimethylamino derivatives and enaminones. These compounds share structural similarities and exhibit comparable reactivity.
Uniqueness
N-[Bis(dimethylamino)methylidene]octanamide is unique due to its specific combination of the bis(dimethylamino)methylidene group with an octanamide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
